molecular formula C21H21N3O4S B10882974 1-(Naphthalen-2-ylsulfonyl)-4-(4-nitrobenzyl)piperazine

1-(Naphthalen-2-ylsulfonyl)-4-(4-nitrobenzyl)piperazine

Cat. No.: B10882974
M. Wt: 411.5 g/mol
InChI Key: QKHSXFQVYUGQAG-UHFFFAOYSA-N
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Description

1-(2-NAPHTHYLSULFONYL)-4-(4-NITROBENZYL)PIPERAZINE is a complex organic compound that features a naphthylsulfonyl group and a nitrobenzyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-(4-NITROBENZYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the naphthylsulfonyl and nitrobenzyl intermediates. These intermediates are then reacted with piperazine under specific conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(2-NAPHTHYLSULFONYL)-4-(4-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-NAPHTHYLSULFONYL)-4-(4-NITROBENZYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-4-(4-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and nitro groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-NAPHTHYLSULFONYL)-4-(4-NITROBENZYL)PIPERAZINE can be compared with other compounds that have similar structural features, such as:

    1-(2-NAPHTHYLSULFONYL)-4-BENZYLPIPERAZINE: Lacks the nitro group, which may affect its reactivity and applications.

    4-(4-NITROBENZYL)PIPERAZINE: Lacks the naphthylsulfonyl group, which may influence its binding properties and biological activity.

    1-(2-NAPHTHYLSULFONYL)PIPERAZINE: Lacks the nitrobenzyl group, which may alter its chemical and biological properties. The uniqueness of 1-(2-NAPHTHYLSULFONYL)-4-(4-NITROBENZYL)PIPERAZINE lies in the combination of the naphthylsulfonyl and nitrobenzyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(4-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C21H21N3O4S/c25-24(26)20-8-5-17(6-9-20)16-22-11-13-23(14-12-22)29(27,28)21-10-7-18-3-1-2-4-19(18)15-21/h1-10,15H,11-14,16H2

InChI Key

QKHSXFQVYUGQAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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